Superior Broad-Spectrum Antibacterial Activity (MIC) of Glycosyltransferase-IN-1 Compared to Less Hydrophobic Isatin Analogs
Glycosyltransferase-IN-1 (5m) exhibits a MIC of 6 µg/mL against S. aureus (MSSA, MRSA) and B. subtilis, and 12 µg/mL against E. coli. This represents a substantial improvement over less hydrophobic analogs: compared to 5l (4-ethylphenyl substituent), Glycosyltransferase-IN-1 achieves an 8-fold lower MIC against S. aureus (6 µg/mL vs 48 µg/mL) and a 2-fold lower MIC against B. subtilis (6 µg/mL vs 12 µg/mL) [1].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against bacterial strains |
|---|---|
| Target Compound Data | 6 µg/mL (S. aureus ATCC BAA-41, B. subtilis 168), 12 µg/mL (E. coli ATCC 25922) |
| Comparator Or Baseline | Compound 5l (4-ethylphenyl analog): 48 µg/mL (S. aureus), 12 µg/mL (B. subtilis), 48 µg/mL (E. coli); Compound 5e: 96 µg/mL (S. aureus), 24 µg/mL (B. subtilis), 96 µg/mL (E. coli); Compound 5d: >96 µg/mL all strains |
| Quantified Difference | 8-fold lower MIC vs S. aureus compared to 5l; 16-fold lower vs 5e; MIC >16-fold lower vs 5d |
| Conditions | In vitro antimicrobial susceptibility testing (broth microdilution) against MSSA (S. aureus ATCC BAA-41), MRSA (clinical isolate), B. subtilis 168, and E. coli ATCC 25922 |
Why This Matters
This quantitative MIC differentiation directly informs procurement decisions for antibiotic discovery programs: using a less potent analog like 5l would require an 8-fold higher concentration to achieve equivalent Gram-positive bacterial growth inhibition, impacting assay sensitivity and hit validation.
- [1] Wang Y, Cheong WL, Liang Z, So LY, Chan KF, So PK, Chen YW, Wong WL, Wong KY. Hydrophobic substituents on isatin derivatives enhance their inhibition against bacterial peptidoglycan glycosyltransferase activity. Bioorg Chem. 2020 Apr;97:103710. View Source
